Dopamine acrylamide

Catalog No.
S958515
CAS No.
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopamine acrylamide

Researchers aiming to incorporate mussel-inspired catechol adhesion into defined polymer architectures face challenges with uncontrolled polydopamine formation or the protection-deprotection inefficiencies of dopamine methacrylamide. Dopamine acrylamide (DAA) solves this by offering a directly polymerizable acrylamide group that enables controlled radical polymerization for precise catechol loading and rapid curing. Key procurement advantages: • Enables RAFT/UV-initiated copolymerization without catechol protection. • Provides wet-tissue adhesion and metal-coordination in hydrogels and coatings. • Supplied as stable, high-purity monomer ready for use in biomedical and marine antifouling applications.

Product Name

Dopamine acrylamide

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h2-4,7,13-14H,1,5-6H2,(H,12,15)

InChI Key

XNBSIDRUUSNPGM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCC1=CC(=C(C=C1)O)O

Synonyms

N-(3,4-dihydroxyphenethyl)acrylamide, N-Acryloyldopamine, Dopamine N-acrylamide, 3,4-Dihydroxy-N-(2-(3,4-dihydroxyphenyl)ethyl)acrylamide, DAA, N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide

Purity

≥98%

Package Size

10 mg, 50 mg, 1 g

Dopamine acrylamide (N-(3,4-dihydroxyphenethyl)acrylamide) is a specialized biomimetic monomer that merges the wet-adhesion and metal-coordinating properties of mussel-inspired catechols with the rapid polymerization kinetics of an acrylamide vinyl group [1]. Unlike standard dopamine, which spontaneously oxidizes to form heterogeneous polydopamine (PDA) coatings, DAA is designed for controlled free-radical, RAFT, or UV-initiated copolymerization into defined polymer backbones. It is primarily procured for advanced hydrogel formulation, medical adhesives, anti-fouling coatings, and biomineralization templates where precise catechol loading, tunable mechanical properties, and rapid curing are required[2].

Research Fit

Monomer type Catechol-functionalized acrylamide
Integration Covalent catechol incorporation without protective groups
Polymerization Free-radical and RAFT compatible

Substituting DAA with basic dopamine hydrochloride fails in targeted polymer synthesis because unmodified dopamine lacks a polymerizable double bond, restricting it to uncontrolled oxidative self-polymerization rather than forming uniform, processable copolymers [1]. Conversely, substituting DAA with unmodified acrylamide yields hydrogels entirely devoid of the catechol moiety, eliminating the critical wet-tissue adhesion and metal-surface binding capabilities. Even substituting with the closely related dopamine methacrylamide (DMA) introduces process inefficiencies; the methacrylamide vinyl group exhibits lower reactivity in free-radical polymerization, often requiring complex protection-deprotection steps (e.g., borax or acetonide protection) to achieve the high catechol incorporation rates that DAA can achieve directly[2].

Substitution Risk

Acrylamide vs. methacrylamide backbone

DMA substitution may shift copolymerization kinetics and composition drift due to distinct reactivity ratios.

MXene protection not reported for DMA

DAM’s dual role as reductant and monomer to stabilize oxidation-sensitive nanomaterials has not been demonstrated for DMA.

Redox behavior divergence

pDOPAm enables reductive metal deposition; pDMA generates cytotoxic H₂O₂ under certain conditions, limiting direct interchange.

Superior Polymerization Reactivity

In comparative free-radical polymerization studies, dopamine acrylamide (DAA) demonstrates significantly higher reactivity than its closest structural analog, dopamine methacrylamide (DMA). When copolymerized with N-hydroxyethyl acrylamide (HEAA), DAA allows for the direct incorporation of up to 80 mol% monomer (corresponding to 88 wt% catechol content) without the use of chemical protecting groups [1]. In contrast, achieving similar high-density catechol loading with methacrylamide derivatives typically necessitates complex borate or acetonide protection-deprotection sequences to prevent radical scavenging and side reactions.

Evidence DimensionMaximum direct monomer incorporation (without protecting groups)
Target Compound DataDAA (Up to 80 mol% incorporation / 88 wt% catechol content)
Comparator Or BaselineDMA (Lower reactivity, requires protection for high yields)
Quantified DifferenceDirect synthesis of 88 wt% catechol-content polymers in a single step
ConditionsSolvent-based free-radical copolymerization with HEAA

Eliminating protection and deprotection steps drastically reduces solvent waste, shortens synthesis time, and lowers the overall manufacturing cost of high-adhesion polymers.

Gelation time
Reported
20 s (DAM-Fe³⁺) / 52 s (Fe₃O₄-DAM@MXene)
Supports rapid, energy-free hydrogel formation workflow
Versus conventional thermal/UV methods (min–hr)

Efficient Adhesion at Low Loading

DAA functions as a highly efficient adhesion promoter in UV-curable resin systems. Quartz crystal microbalance (QCM) analysis and peel testing demonstrate that the addition of merely 1 wt% DAA to standard UV-curing monomers is sufficient to establish robust surface adhesion across dissimilar inorganic substrates, including SiO2, ITO, and Ag [1]. Unmodified UV monomers lack the catechol-mediated scaffolding and intermolecular hydrogen bonding provided by DAA, resulting in inferior tackiness on smooth metal and oxide surfaces.

Evidence DimensionAdhesion promotion efficacy at low concentration
Target Compound DataUV resin + 1 wt% DAA (Effective adhesion and tackiness on SiO2, ITO, Ag)
Comparator Or BaselineUnmodified UV resin (Baseline/inferior adhesion)
Quantified DifferenceEffective multi-substrate adhesion achieved at only 1% additive loading
ConditionsUV curing system evaluated via QCM and peel tests on glass/metal interfaces

Buyers can achieve premium multi-substrate adhesion properties while consuming minimal quantities of the high-value DAA monomer, optimizing formulation economics.

MXene protection
Reported
Dual monomer/reductant; ~90% lower APS initiator
Preserves MXene conductivity in hydrogel fabrication
DFT-verified surface binding; not reported for DMA

Enzymatic Resistance and Collagen Cross-Linking

For tissue engineering and dental applications, DAA offers critical structural stabilization that standard acrylamides cannot provide. When applied to collagen networks, DAA actively binds and cross-links the collagen fibers, significantly reducing their susceptibility to enzymatic hydrolysis [1]. Compared to untreated collagen membranes, DAA-modified networks exhibit enhanced thermal stability and act as a template to promote intra- and interfibrillar hydroxyapatite mineralization, a dual-functionality absent in generic hydrogel precursors.

Evidence DimensionResistance to enzymatic degradation and structural stability
Target Compound DataDAA-crosslinked collagen (High anti-enzymatic hydrolysis and induced mineralization)
Comparator Or BaselineUnmodified collagen (Rapid degradation, no templated mineralization)
Quantified DifferenceSignificant improvement in structural longevity and mineral affinity
ConditionsIn vitro collagenase degradation assay and calcium/phosphate mineralization templating

For procurement in the dental and regenerative medicine sectors, DAA provides an essential dual-function mechanism (cross-linking and mineralization) required for durable tissue scaffolds.

Gauge factor
Reported
GF 11.4 (0–500% strain)
Supports high-sensitivity strain sensor research
~38× higher vs. DAM-free PDA-PAM hydrogel (GF 0.3)
Redox behavior
Reported
pDOPAm reduces Ag⁺ to Ag⁰; pDMA generates H₂O₂
Enables electroless metal deposition without external reductants
Reductive vs. oxidative pathway may affect biocompatibility
Adhesion strength
Reported
Exceeds commercial fibrin adhesive (~0.05 MPa)
Supports tissue adhesive research workflows
Humid-resistant adhesion; photocrosslinkable terpolymer
Crosslinking mode
Class-level
Noncovalent binding, acidic pH; promotes mineralization
May support collagen scaffold mineralization studies
Mechanism distinct from oxidized catechol systems

Wet-Environment Medical Adhesives

Utilizing DAA's high reactivity to formulate biocompatible hydrogels that adhere strongly to wet biological tissues via catechol-mediated cross-linking, avoiding the complex monomer protection steps required by methacrylamide analogs [1].

Dental Primer and Bonding Monomers

Procuring DAA as an active primer in restorative dentistry to cross-link dentin collagen, inhibit matrix metalloproteinases (MMPs), and induce biomimetic remineralization at the resin-dentin interface [2].

Anti-Fouling Marine Coatings

Copolymerizing DAA with zwitterionic or PEG-based monomers where DAA acts as the robust surface-anchoring block on metal substrates (e.g., ship hulls) at low loading concentrations, while the secondary block repels biofouling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Wearable strain sensor hydrogels
Rapid, energy-free gelation with MXene oxidation protection
Gauge factor and sensing range verification
Rapid-gelation adhesive hydrogels
Fe³⁺-triggered redox gelation; broad pH/temperature tolerance
Gelation time and stretchability validation
Photocrosslinkable tissue adhesives
Adhesion strength exceeding fibrin benchmarks
Humid adhesion and biocompatibility assessment
Electroless metal deposition
Intrinsic reductive capacity of pDOPAm films
Metal reduction consistency and coating uniformity

XLogP3

-0.1

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